physicochemical properties of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one
physicochemical properties of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one
An In-depth Technical Guide to the Physicochemical Properties of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one
Abstract
7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of novel arginine vasopressin (AVP) receptor antagonists. As with any new chemical entity (NCE) progressing through the drug discovery pipeline, a thorough and accurate understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for success. These properties govern a molecule's behavior from initial synthesis and purification to formulation, pharmacokinetics (ADME), and ultimate therapeutic efficacy. This guide provides a comprehensive framework for the systematic characterization of this thienoazepinone core, presenting not just the data, but the strategic rationale behind the experimental methodologies. We merge established analytical techniques with field-proven insights to create a self-validating workflow for generating reliable and reproducible physicochemical data.
Molecular Identity and Structural Attributes
The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity. 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a bicyclic lactam consisting of a thiophene ring fused to a seven-membered azepinone ring.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one | - |
| CAS Number | 4751-61-5 | [1][2] |
| Molecular Formula | C₈H₉NOS | [2] |
| Molecular Weight | 167.23 g/mol | [3] |
| Canonical SMILES | C1CC2=C(S1)C=CNCC2=O | - |
Physicochemical Property Profile: An Overview
The following table summarizes the critical physicochemical parameters for the title compound. As experimental data for this specific molecule is not widely published, this guide emphasizes the robust protocols required to determine these values empirically. Where available, computationally predicted values are provided as a baseline for experimental design.
Table 2: Summary of Physicochemical Properties
| Property | Experimental Value | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | TBD (To Be Determined) | ~175 °C (based on isomer[4]) | Purity indicator; impacts formulation and stability. |
| Aqueous Solubility | TBD | - | Governs dissolution rate and oral bioavailability. |
| LogP (o/w) | TBD | ~1.9 (based on isomer[4]) | Measures lipophilicity; key predictor of cell permeability and metabolism. |
| pKa | TBD | - | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
The Characterization Workflow: A Strategic Approach
A logical, phased approach to characterization ensures data integrity and efficient use of resources. The workflow begins with confirming the identity and purity of a synthesized batch before proceeding to the determination of its intrinsic physical properties.
Caption: Workflow for Physicochemical Characterization.
Experimental Protocols: A Guide to Best Practices
The following sections detail the standardized protocols for determining the key .
Identity and Purity Confirmation via LC-MS
Rationale: This is the first-line analysis for any newly synthesized batch. It provides two critical pieces of information simultaneously: the purity of the sample (via the HPLC-UV chromatogram) and confirmation of the molecular weight (via the mass spectrometer). The choice of a C18 reverse-phase column is standard for small molecules of intermediate polarity.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 10 µg/mL in a 50:50 acetonitrile:water mixture.
-
Instrumentation:
-
HPLC: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
MS Detector: Agilent 6120 Single Quadrupole LC/MS or equivalent, with Electrospray Ionization (ESI) in positive ion mode.
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Purity: Integrate the peak area of the main component in the UV chromatogram. The purity should ideally be ≥95%.
-
Identity: Look for the protonated molecular ion peak [M+H]⁺. For C₈H₉NOS, the expected m/z is approximately 168.0.
-
Structural Verification by Nuclear Magnetic Resonance (NMR)
Rationale: While MS confirms the mass, NMR confirms the specific arrangement of atoms and the carbon-hydrogen framework. ¹H and ¹³C NMR are essential for verifying that the correct isomer has been synthesized and that no major structural rearrangements have occurred.
Expected ¹H NMR Signals (in CDCl₃, estimated):
-
Thiophene Protons: Two doublets between δ 6.5-7.5 ppm.
-
NH Proton: A broad singlet, potentially between δ 6.0-8.0 ppm, which is exchangeable with D₂O.
-
Aliphatic Protons (Azepine Ring): A series of multiplets between δ 2.0-4.0 ppm corresponding to the three CH₂ groups.
Expected ¹³C NMR Signals (in CDCl₃, estimated):
-
Carbonyl Carbon (C=O): A signal in the δ 165-175 ppm region.
-
Thiophene Carbons: Four signals in the aromatic region, δ 120-140 ppm.
-
Aliphatic Carbons: Three signals in the δ 20-50 ppm region.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ). Unlike a simple melting point apparatus, it also offers insight into purity. A pure, crystalline substance will exhibit a sharp, narrow endothermic peak. Impurities typically cause melting point depression and a broadening of the peak.
Methodology:
-
Instrumentation: TA Instruments DSC 250 or equivalent.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a Tzero aluminum pan. Crimp the pan with a lid.
-
Experimental Conditions:
-
Temperature Program: Equilibrate at 25 °C. Ramp to 200 °C (or 20°C above the expected melting point) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
Melting Point: The onset temperature of the main endothermic peak is reported as the melting point.
-
Purity Indication: Observe the sharpness of the peak. A sharp peak (width at half-height < 2 °C) is indicative of high purity.
-
Thermodynamic Aqueous Solubility
Rationale: Solubility is a cornerstone property that dictates the bioavailability of orally administered drugs. The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium.
Methodology:
-
Media Preparation: Prepare buffers for pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and phosphate-buffered saline (PBS) pH 7.4.
-
Sample Preparation: Add an excess amount of the solid compound to 2 mL of each medium in a glass vial, ensuring a visible amount of solid remains.
-
Equilibration: Agitate the vials on a shaker at room temperature (25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Quantification: Carefully take an aliquot of the supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV method (as described in section 4.1).
-
Data Reporting: Report the solubility in µg/mL or µM for each medium.
Implications for Drug Development
The data generated through this workflow directly impacts key decisions in the drug development process:
-
High Melting Point & Low Solubility: May signal potential challenges in achieving adequate oral absorption. This could trigger efforts in formulation science, such as salt screening or amorphous solid dispersion development.
-
Lipophilicity (LogP): A LogP value in the range of 1-3 is often considered optimal for oral drug candidates (Lipinski's Rule of Five). A value outside this range may predict poor absorption or rapid metabolism.
-
pKa: The ionization state at physiological pH affects how the molecule interacts with its biological target, its permeability across membranes, and its solubility. For example, a basic compound will be ionized and more soluble in the acidic environment of the stomach.
By establishing a robust and validated physicochemical profile for 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one, research teams can make more informed decisions, anticipate development challenges, and ultimately accelerate the journey from a promising molecule to a potential therapeutic.
References
-
PubChem. 4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one. National Center for Biotechnology Information. [Link]
-
MOLBASE. 4,5-dihydro-8H-thieno-<3,2-c>azepin-8-one. [Link]
-
PubChem. 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. National Center for Biotechnology Information. [Link]
